molecular formula C12H9N5O3S B2892943 6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-47-2

6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2892943
CAS No.: 877630-47-2
M. Wt: 303.3
InChI Key: ZTGLRDPFJZWPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidinone core, which is known for its biological activity, and a 3-nitrobenzylthio substituent, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidinone core, followed by the introduction of the 3-nitrobenzylthio group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzylthio group can enhance binding affinity and specificity, while the pyrazolo[3,4-d]pyrimidinone core can interact with active sites or binding pockets. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidinone derivatives with different substituents. Examples include:

  • 6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

The presence of the 3-nitrobenzylthio group in 6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one distinguishes it from other similar compounds

Properties

IUPAC Name

6-[(3-nitrophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c18-11-9-5-13-16-10(9)14-12(15-11)21-6-7-2-1-3-8(4-7)17(19)20/h1-5H,6H2,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGLRDPFJZWPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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